Cetrorelix is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) with antagonistic properties. [] It acts by competitively binding to GnRH receptors in the pituitary gland, thereby preventing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [, , , , ] Cetrorelix is utilized extensively in various scientific research settings to investigate the roles of GnRH, LH, and FSH in diverse biological processes, including reproductive physiology, cancer biology, and immunology. [, , , , , , , , ]
Cetrorelix is a synthetic decapeptide used primarily in the field of reproductive medicine. It functions as a gonadotropin-releasing hormone antagonist, inhibiting the secretion of luteinizing hormone and follicle-stimulating hormone. This compound is particularly significant in controlled ovarian stimulation protocols during assisted reproductive technologies, such as in vitro fertilization. Cetrorelix is marketed under the brand name Cetrotide and is typically administered via subcutaneous injection.
Cetrorelix is classified as a peptide drug and falls under the category of gonadotropin-releasing hormone antagonists. It is derived from a sequence of amino acids that include both L- and D-amino acids, which contribute to its biological activity and stability. The compound is synthesized through solid-phase peptide synthesis methods, ensuring high purity and consistency in its formulation.
Cetrorelix is synthesized using solid-phase peptide synthesis techniques, specifically employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain.
Cetrorelix has a complex molecular structure characterized by its sequence of amino acids. It consists of ten residues, including both L- and D-amino acids, contributing to its stability and activity.
The chemical reactions involved in the synthesis of cetrorelix primarily revolve around peptide bond formation and deprotection steps.
Cetrorelix functions by competitively inhibiting gonadotropin-releasing hormone receptors in the pituitary gland.
Cetrorelix exhibits several notable physical and chemical properties that influence its formulation and use.
Cetrorelix has significant applications in reproductive medicine:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3